Product packaging for Ancriviroc besylate(Cat. No.:CAS No. 565428-86-6)

Ancriviroc besylate

Cat. No.: B3063056
CAS No.: 565428-86-6
M. Wt: 715.7 g/mol
InChI Key: RVIRPEALZXBUMV-REAKUJNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ancriviroc besylate (SCH 351125) is a small-molecule antagonist of the human immunodeficiency virus type 1 (HIV-1) coreceptor CCR5 . It acts as an orally bioavailable inhibitor of viral entry by selectively blocking the interaction between the virus and the CCR5 coreceptor on host cells, a key mechanism for R5-tropic HIV-1 strains . In vitro, Ancriciroc demonstrates potent activity with 50% inhibitory concentrations (IC50) against R5 viruses ranging from 1.0 to 30.9 nM . It is characterized by subnanomolar activity in blocking viral entry and effectively inhibits RANTES binding (K i = 2 nM) . This compound exhibited excellent antiviral potency against a panel of primary HIV-1 viral isolates . Although it had advanced to Phase I clinical trials for the treatment of HIV infection, its development has been discontinued . As such, this compound remains a highly specific and potent tool compound for academic and pharmaceutical research focused on CCR5 receptor biology, HIV entry mechanisms, and the development of antiviral therapeutics. This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H43BrN4O6S B3063056 Ancriviroc besylate CAS No. 565428-86-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

565428-86-6

Molecular Formula

C34H43BrN4O6S

Molecular Weight

715.7 g/mol

IUPAC Name

benzenesulfonic acid;[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone

InChI

InChI=1S/C28H37BrN4O3.C6H6O3S/c1-5-36-30-26(22-6-8-24(29)9-7-22)23-11-15-32(16-12-23)28(4)13-18-31(19-14-28)27(34)25-20(2)10-17-33(35)21(25)3;7-10(8,9)6-4-2-1-3-5-6/h6-10,17,23H,5,11-16,18-19H2,1-4H3;1-5H,(H,7,8,9)/b30-26+;

InChI Key

RVIRPEALZXBUMV-REAKUJNMSA-N

Isomeric SMILES

CCO/N=C(/C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)\C4=CC=C(C=C4)Br.C1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Molecular Mechanisms of Action of Ancriviroc Besylate at the Cellular and Receptor Level

Elucidation of the Primary Biological Target: Human CCR5 Co-receptor

Ancriviroc (B1667390) besylate's antiviral activity is centered on its interaction with the human C-C chemokine receptor type 5 (CCR5). ncats.io CCR5 is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of various immune cells, including T-cells, macrophages, and dendritic cells. wikipedia.org In the context of HIV infection, CCR5 serves as a critical co-receptor for the entry of R5-tropic strains of the virus into host cells. wikipedia.org

The process of viral entry begins with the binding of the HIV-1 envelope glycoprotein (B1211001) gp120 to the primary CD4 receptor on the host cell surface. wikipedia.org This initial binding event triggers a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses, is CCR5. wikipedia.org The subsequent interaction between gp120 and CCR5 facilitates further conformational changes in the viral envelope, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the host cell's cytoplasm. wikipedia.org

Detailed Analysis of the Interaction between Ancriviroc Besylate and CCR5

This compound functions as a negative allosteric modulator of the CCR5 receptor. researchgate.net Unlike competitive inhibitors that directly block the binding site of the natural ligand or viral gp120, allosteric modulators bind to a distinct site on the receptor. wikipedia.orgnih.gov This binding event induces a conformational change in the CCR5 receptor, altering its three-dimensional structure. wikipedia.orgnih.gov

Small-molecule CCR5 antagonists, including Ancriviroc, are known to bind within a hydrophobic pocket formed by the transmembrane (TM) helices of the CCR5 receptor. wikipedia.orgnih.gov While the precise amino acid residues that Ancriviroc directly interacts with are not extensively detailed in publicly available literature, studies of other CCR5 antagonists that bind in the same pocket have identified key residues within the TM domains that are crucial for binding. nih.gov It is understood that while these antagonists share a common binding region, they each exhibit a unique profile of interactions with the amino acids lining this pocket. researchgate.net

Inhibition of Viral Entry via CCR5 Coreceptor Antagonism

By inducing a conformational change in the CCR5 receptor, this compound effectively prevents the interaction between the viral gp120 protein and the co-receptor. wikipedia.org This blockade of the gp120-CCR5 binding step is the pivotal mechanism through which this compound inhibits the entry of R5-tropic HIV-1 into host cells. ncats.io The altered conformation of the CCR5 receptor, stabilized by the binding of Ancriviroc, renders it unrecognizable to the gp120 protein, thereby halting the fusion process and preventing viral infection of the cell. wikipedia.org

Quantitative Characterization of this compound Binding Affinity and Specificity

The potency of this compound as a CCR5 antagonist has been quantified through various in vitro studies, which have characterized its binding affinity and its efficacy in blocking viral entry.

RANTES Binding Inhibition Studies (K(i) values)

Ancriviroc has demonstrated potent activity in inhibiting the binding of the natural CCR5 ligand, RANTES (also known as CCL5). ncats.io The inhibition constant (K(i)) for RANTES binding has been determined to be 2 nM. ncats.io The K(i) value is a measure of the binding affinity of an inhibitor, with a lower value indicating a higher affinity. This low nanomolar K(i) value signifies a strong interaction between this compound and the CCR5 receptor.

ParameterValueSignificance
RANTES Binding Inhibition (K(i))2 nMHigh binding affinity to the CCR5 receptor
Antiviral Activity (IC50)SubnanomolarPotent inhibition of viral entry

Assessment of Subnanomolar Activity in Blocking Viral Entry

In addition to its high binding affinity, this compound exhibits subnanomolar activity in blocking the entry of HIV-1 into cells. ncats.io This means that concentrations in the subnanomolar range are sufficient to effectively inhibit viral entry, further underscoring the compound's high potency as an antiviral agent. ncats.io

Comparative Mechanistic Studies with Other CCR5 Antagonists

This compound belongs to a class of small-molecule CCR5 antagonists that includes other well-studied compounds such as Maraviroc (B1676071), Vicriviroc (B613818), and Aplaviroc. researchgate.netnih.gov Mechanistically, these compounds share the common feature of being allosteric inhibitors that bind to a hydrophobic pocket within the transmembrane domains of the CCR5 receptor. wikipedia.orgnih.gov

However, despite binding to the same general region, these antagonists display unique interaction profiles with the amino acid residues of the CCR5 receptor. researchgate.net For instance, studies on Maraviroc have revealed specific interactions with residues in the transmembrane helices. researchgate.net Similarly, the binding of other antagonists is also mediated by distinct sets of interactions within the shared pocket. researchgate.net This leads to subtle differences in the conformational changes they induce in the CCR5 receptor. nih.gov

While all these antagonists effectively block the binding of viral gp120, the nuances in their molecular interactions can influence their specific antiviral profiles and other pharmacological properties. nih.gov Ancriviroc, as a negative allosteric modulator, aligns with the general mechanism of this class of drugs, inducing a receptor conformation that is unfavorable for viral entry. researchgate.net

Synthetic Chemistry and Structure Activity Relationship Sar of Ancriviroc Besylate Analogs

Synthetic Pathways for Ancriviroc (B1667390) Besylate and Related Scaffolds

The synthesis of Ancriviroc and its related compounds is a multi-step process centered around the construction of the oximino-piperidino-piperidine core and the subsequent attachment of various functional groups.

Development of the Oximino-Piperidino-Piperidine Amide Series

The discovery of the oximino-piperidino-piperidine amide series stemmed from efforts to identify orally bioavailable human CCR5 antagonists for the treatment of HIV-1 infection. acs.org The initial lead compounds were optimized through systematic modifications of the phenyl, oxime, and right-hand side amide groups. acs.org This led to the identification of a class of potent antagonists, including the clinical candidate SCH 351125, a precursor to Ancriviroc. nih.govebi.ac.uk The general approach involved creating a library of analogs to explore the chemical space around the core scaffold and to establish a robust structure-activity relationship. acs.orgnih.gov

Key Synthetic Strategies and Intermediate Compounds

Several synthetic routes have been developed to produce the oximino-piperidino-piperidine scaffold. A common strategy begins with commercially available N-Boc-piperidine-4-one. acs.org

Key synthetic steps include:

Formation of the Bipiperidine Core: One approach involves a Wittig olefination of N-Boc-piperidine-4-one, followed by Boc deprotection and a subsequent reaction with another equivalent of N-Boc-piperidine-4-one under modified Strecker conditions to create an olefin intermediate. acs.org

Introduction of the Aryl Group: An aryl group can be introduced via palladium-catalyzed cross-coupling of a borane (B79455) intermediate with a substituted bromobenzene. acs.org Alternatively, a Friedel-Crafts condensation of N-trifluoroacetylisonipecotyl chloride with a substituted benzene, such as bromobenzene, yields a ketone that serves as a key precursor. acs.org Another method involves the nucleophilic addition of aryllithium or arylmagnesium reagents to a piperidino-piperidine carboxaldehyde intermediate. acs.org

Formation of the Oxime: The central ketone intermediate is converted to the corresponding oxime by treatment with hydroxylamine (B1172632) hydrochloride or its alkylated derivatives in the presence of a base like sodium acetate. acs.orgacs.org This step often produces a mixture of E and Z isomers, which can be separated by silica (B1680970) gel chromatography. acs.org The desired Z isomer can also be O-alkylated after its formation. acs.org

Amide Coupling: Following the removal of the Boc protecting group from the piperidine (B6355638) nitrogen, the resulting free amine is coupled with a desired aromatic acid under standard conditions to form the final amide product. acs.orgacs.org

Systematic Structure-Activity Relationship (SAR) Investigations

Systematic SAR studies were crucial in optimizing the potency and pharmacokinetic properties of the oximino-piperidino-piperidine amide series. These investigations focused on three key areas of the molecule.

Impact of Phenyl Substitutions on CCR5 Antagonism

Modifications to the phenyl ring attached to the oxime moiety were explored to determine their effect on CCR5 antagonism. The research indicated that substitutions at the para-position of the phenyl ring were generally well-tolerated. acs.org A variety of electron-withdrawing and halogen groups were found to be compatible with potent CCR5 binding. acs.orgresearchgate.net

Phenyl Substitution (para-position)Relative Tolerance for CCR5 Antagonism
Bromo (Br)Well-tolerated
Trifluoromethyl (CF₃)Well-tolerated
Trifluoromethoxy (OCF₃)Well-tolerated
Methylsulfonyl (SO₂Me)Well-tolerated
Chloro (Cl)Well-tolerated

This table is based on findings that these substitutions are generally well-tolerated for CCR5 antagonism. acs.org

Influence of Oxime Moiety Modifications on Potency

The nature of the alkyl group on the oxime ether was found to be a critical determinant of antagonist potency. acs.org SAR studies revealed a clear preference for small, non-bulky alkyl substituents. acs.orgresearchgate.net

Introduction of an alkyl group on the oxime was found to be essential for activity, as the unsubstituted oxime (R=H) exhibited a significant loss in potency. acs.org While small alkyl groups were favored, the introduction of aromatic or larger, bulkier groups resulted in a decrease in antagonist activity. acs.org The methoxime and ethoxime moieties were identified as optimal for CCR5 activity. acs.org

Oxime Alkyl Substitution (R)Effect on Potency
Methyl (Me)Potent
Ethyl (Et)Potent (Optimal)
n-Propyl (nPr)Potent
iso-Propyl (iPr)Potent
Cyclopropyl (B3062369) methylPotent
Hydrogen (H)Considerable loss in potency
Aromatic/Bulky GroupsLoss of potency

This table summarizes the impact of different substitutions on the oxime moiety on the compound's potency. acs.org

Correlation between Chemical Structural Features and Antraviral Efficacy

The structure of Ancriviroc, an oximino-piperidino-piperidine amide, provided a robust scaffold for structure-activity relationship (SAR) studies. nih.govresearchgate.net Research conducted by Schering-Plough, the original developer, systematically explored modifications on three key regions of the molecule: the N-oxide amide moiety (the "right-hand side"), the central bipiperidine core with its oxime substituent, and the bromophenyl group (the "left-hand side"). nih.gov These studies were crucial in defining the structural requirements for potent CCR5 antagonism and anti-HIV-1 activity.

Right-Hand Side Amide Modifications: The initial lead compounds in this series often showed cross-reactivity with muscarinic receptors. nih.gov A significant challenge was to enhance selectivity for the CCR5 receptor. nih.gov SAR studies revealed that the amide portion of the molecule plays a critical role in both potency and selectivity. The 2,4-dimethylnicotinamide (B1628935) N-oxide moiety present in Ancriviroc was identified as the optimal choice for the right-hand side of the molecule, contributing significantly to its high affinity for the CCR5 receptor. nih.gov Symmetrical amides, such as 2,6-dimethyl isonicotinamides and 2,6-dimethyl pyrimidine (B1678525) amides, were also investigated and found to enhance affinity for the CCR5 receptor. ebi.ac.uk

Oxime and Phenyl Group Substitutions: Modifications to the oxime group and the pendant phenyl ring were systematically evaluated to maximize antiviral efficacy. The SAR data indicated a preference for small alkyl substitutions on the oxime moiety. Groups such as methyl, ethyl, n-propyl, isopropyl, and cyclopropyl methyl were found to be favorable for CCR5 antagonism. nih.gov

Regarding the phenyl ring, substitutions at the para-position were generally well-tolerated. The presence of a 4-bromo substituent, as seen in Ancriviroc, was found to be effective. However, other electron-withdrawing groups were also compatible with potent activity. This suggests that the electronic and steric properties of this part of the molecule are important for its interaction with the receptor. nih.gov

The following table summarizes the SAR findings for key substitutions on the Ancriviroc scaffold based on published research.

Compound/Analog SeriesModificationKey FindingRelative Potency/Activity
Ancriviroc (SCH 351125)Baseline StructurePotent CCR5 antagonist with good oral bioavailability. nih.govnih.govHigh
Phenyl Group AnalogsSubstitutions at the 4-position (para)Groups like -Br, -CF3, -OCF3, -SO2Me, and -Cl are well-tolerated. nih.govComparable to Ancriviroc
Oxime Moiety AnalogsSmall alkyl substitutions (R in -O-R)Methyl, Ethyl, n-Propyl, Isopropyl, and Cyclopropyl methyl are preferred. nih.govHigh
Amide Moiety AnalogsSymmetrical heteroaryl carboxamidesSymmetrical 2,6-dimethyl isonicotinamides and 2,6-dimethyl pyrimidines enhance receptor affinity. ebi.ac.ukEnhanced Affinity
Piperazine (B1678402) Analogs (e.g., Vicriviroc)Replacement of piperidine with piperazine in the coreLed to compounds like Vicriviroc (B613818) with improved antiviral activity and a better safety profile regarding cardiac effects. wikipedia.orgresearchgate.netImproved Potency and Safety Profile

Exploration of Bioisosteric Replacements and Molecular Hybridization Strategies

The development of novel anti-HIV agents often involves advanced medicinal chemistry strategies such as bioisosteric replacement and molecular hybridization to enhance efficacy, improve pharmacokinetic properties, and overcome drug resistance. encyclopedia.pubnih.gov

Bioisosteric Replacements: Bioisosterism refers to the strategy of exchanging a functional group within a molecule for another group with similar physical or chemical properties to improve the compound's biological activity or ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. encyclopedia.pubnih.gov In the context of CCR5 antagonists, this approach has been instrumental. For instance, the development of Vicriviroc from the Ancriviroc (SCH-C) scaffold involved structural modifications that can be viewed through the lens of bioisosteric replacement. wikipedia.org Although not a direct one-for-one replacement, the evolution from the oximino-piperidino-piperidine core of Ancriviroc to the piperazine-based core of Vicriviroc aimed to address liabilities such as off-target effects while retaining or improving CCR5 antagonism. wikipedia.orgresearchgate.net The modification of the amide moiety in this class of compounds is another area where bioisosteric replacement principles are applied to optimize interactions with the receptor and improve drug-like properties. ebi.ac.uk

Molecular Hybridization Strategies: Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with the potential for enhanced affinity, dual-target activity, or an improved resistance profile. nih.govnih.gov This strategy is particularly relevant in anti-HIV therapy, where combination treatment is the standard of care. Creating a single molecule that can inhibit multiple targets in the HIV lifecycle could simplify treatment regimens and combat the emergence of drug-resistant viral strains. researchgate.net

While specific examples of molecular hybridization directly involving the Ancriviroc scaffold are not extensively documented in the available literature, the general strategy has been explored for other HIV entry inhibitors. This includes the design of dual-target inhibitors that can block both the CCR5 and CXCR4 co-receptors, or hybrid molecules that combine a CCR5 antagonist with an inhibitor of another viral target, such as the gp41 fusion protein. nih.gov The rationale behind this approach is to create a more potent therapeutic agent with a higher barrier to resistance. The Ancriviroc scaffold, with its well-defined SAR, represents a potential candidate for such hybridization strategies in the ongoing search for new and improved anti-HIV therapies.

Preclinical Pharmacological Characterization of Ancriviroc Besylate Efficacy

In Vitro Antiviral Efficacy Assessments

The in vitro antiviral activity of ancriviroc (B1667390) has been evaluated to determine its potency and spectrum of activity against various HIV-1 isolates. These assessments are crucial in the early stages of drug development to establish the compound's potential as an antiretroviral agent.

Ancriviroc has demonstrated potent activity against HIV-1 strains that utilize the CCR5 co-receptor for cellular entry, known as R5 viruses. The 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral replication in vitro, has been a key metric in these evaluations. Studies have shown that ancriviroc exhibits IC50 values ranging from 1.0 to 30.9 nM against these R5 viruses. nih.gov

Table 1: Inhibitory Concentration (IC50) of Ancriviroc against R5 HIV-1 Viruses

Parameter Value Range

This table summarizes the range of 50% inhibitory concentrations for ancriviroc against R5-tropic HIV-1 isolates.

Further investigations into the efficacy of ancriviroc have confirmed its broad and potent antiviral activity against a range of primary HIV-1 isolates that are dependent on the CCR5 co-receptor. nih.gov The mean 50% inhibitory concentrations in these studies were observed to be between 0.4 and 9 nM. nih.gov This demonstrates the compound's ability to effectively inhibit various clinical isolates of HIV-1. In comparative studies, another CCR5 antagonist, vicriviroc (B613818), was found to be consistently more active than ancriviroc in inhibiting viral replication. nih.gov

Table 2: Mean Inhibitory Concentration (IC50) of Ancriviroc against Primary HIV-1 Isolates

Parameter Mean Value Range

This table presents the mean range of 50% inhibitory concentrations for ancriviroc against a panel of primary HIV-1 isolates that use the CCR5 co-receptor.

The relationship between the concentration of an antiviral drug and the inhibition of viral replication is typically characterized by a dose-response curve. This curve illustrates that as the concentration of the drug increases, the extent of viral inhibition also increases until it reaches a maximum effect. For ancriviroc, it has been shown to inhibit the binding of [125I]RANTES to cells expressing human CCR5 in a dose-dependent manner. nih.gov While the principle of a dose-dependent response applies to ancriviroc, specific dose-response curve data from preclinical studies are not publicly detailed.

Receptor Functional Assays and Cellular Engagement Studies

To understand the mechanism of action of ancriviroc, receptor functional assays and cellular engagement studies are employed. These assays provide insight into how the compound interacts with the CCR5 receptor and its effectiveness in blocking the viral entry process at a cellular level.

Ancriviroc acts as a specific CCR5 antagonist. nih.gov Its ability to bind to the CCR5 receptor and block its function is a direct measure of its potential efficacy. The binding affinity of ancriviroc to the CCR5 receptor has been quantified, showing a high affinity with a dissociation constant (KD) of 9.27 nM. nih.gov Another measure of its binding potency is the Ki value, which for ancriviroc in inhibiting the binding of RANTES is 2.9 nM. nih.gov In competitive binding assays, vicriviroc has been shown to bind to CCR5 with a higher affinity than ancriviroc. nih.gov Specific data on the percentage of CCR5 receptor occupancy at different concentrations of ancriviroc are not extensively available in public literature.

Table 3: Binding Affinity of Ancriviroc to the CCR5 Receptor

Parameter Value
Dissociation Constant (KD) 9.27 nM

This table details the binding affinity of ancriviroc to the CCR5 receptor, indicating a strong interaction.

Cell-based assays are fundamental in demonstrating that a compound can prevent a virus from entering and infecting a host cell. Ancriviroc has been confirmed to specifically inhibit HIV-1 infection in cells that express CCR5, with no effect on the infection of cells that express the CXCR4 co-receptor. nih.gov This confirms its mechanism as a CCR5-specific entry inhibitor. These assays typically involve infecting susceptible cell lines with HIV-1 in the presence of varying concentrations of the drug and then measuring the extent of viral replication. The specific cell lines and detailed protocols used in the preclinical evaluation of ancriviroc are not always detailed in published literature.

Preclinical Pharmacokinetic Studies of Ancriviroc Besylate (excluding human data)

The preclinical evaluation of a drug candidate's pharmacokinetic profile is crucial for predicting its behavior in biological systems. Studies in animal models provide essential data on absorption, distribution, metabolism, and excretion, which are vital for establishing a compound's potential for further development.

Ancriviroc has demonstrated a favorable pharmacokinetic profile in preclinical animal studies, specifically in rodents and primates, with an oral bioavailability ranging from 50% to 60%. nih.govnih.gov This indicates efficient absorption of the compound from the gastrointestinal tract into the systemic circulation.

In rats, the oral administration of ancriviroc resulted in a maximum plasma concentration (Cmax) of 2.5 µM. nih.gov Following intravenous administration in this species, the compound exhibited a half-life (t1/2) of 5.4 hours and a clearance rate (CL) of 12.8 ml/min per kg. nih.gov

In monkeys, the Cmax after oral dosing was 0.76 µM. nih.gov The intravenous administration in monkeys revealed a half-life of 6.0 hours and a clearance rate of 4.28 ml/min per kg. nih.gov These findings suggest that plasma concentrations exceeding the mean in vitro 90% inhibitory concentration (IC90) can be maintained for at least 12 to 24 hours after oral administration. nih.gov

Table 1: Pharmacokinetic Parameters of Ancriviroc in Animal Models

Parameter Rat Monkey
Oral Bioavailability 50-60% 50-60%
Cmax (oral) 2.5 µM 0.76 µM
t1/2 (i.v.) 5.4 h 6.0 h
Clearance (i.v.) 12.8 ml/min/kg 4.28 ml/min/kg

The metabolic stability and pathways of ancriviroc have been investigated in in vitro systems, primarily using human liver microsomes. These studies are essential for understanding how the drug is processed in the liver, which can influence its efficacy and potential for drug-drug interactions.

In human liver microsomes, the primary metabolic pathway for ancriviroc is O-deethylation. nih.gov Other, less prominent metabolic routes include the aromatization of a piperidine (B6355638) ring to a pyridine (B92270) and the reduction of the N-oxide moiety. nih.gov

The cytochrome P450 (CYP) enzyme system is responsible for the metabolism of a vast array of drugs. Studies utilizing recombinant human CYP enzymes have identified CYP3A4 as the primary enzyme responsible for the metabolism of ancriviroc. nih.gov CYP2C9 also plays a role, albeit a minor one. nih.gov The relative contribution of CYP3A4 and CYP2C9 to the formation of one of the O-deethylated metabolites was estimated to be 76% and 24%, respectively. nih.gov

Further evidence for the primary role of CYP3A4 comes from inhibition studies. Ketoconazole, a known inhibitor of CYP3A4, and a CYP3A4/5-specific inhibitory monoclonal antibody were shown to inhibit the formation of the main metabolites in human liver microsomes by approximately 60% and 71%, respectively. nih.gov A strong correlation (r>0.96) was also observed between the rate of formation of these metabolites and the 6β-hydroxylation of testosterone, a reaction specifically catalyzed by CYP3A4/5. nih.gov

Table 2: In Vitro Metabolism of Ancriviroc

Metabolic Pathway Enzyme(s) Involved Contribution
O-deethylation CYP3A4, CYP2C9 Major
Aromatization CYP3A4, CYP2C9 Minor
N-oxide reduction CYP3A4, CYP2C9 Minor

Ancriviroc has demonstrated broad and potent antiviral activity in vitro against primary HIV-1 isolates that utilize the CCR5 coreceptor for cellular entry. nih.govnih.gov The mean 50% inhibitory concentrations (IC50) for ancriviroc against these R5-tropic viruses range from 0.4 to 9 nM. nih.govnih.gov This potent inhibition of viral entry confirms the compound's mechanism of action as a specific CCR5 antagonist. nih.gov

Mechanisms of Viral Resistance to Ccr5 Antagonists with Specific Considerations for Ancriviroc Besylate

Characterization of Viral Evolution and Resistance Pathways

The primary mechanism of HIV-1 resistance to CCR5 antagonists involves the virus adapting to enter host cells despite the presence of the inhibitor. This adaptation occurs through genetic mutations in the viral envelope glycoprotein (B1211001) (Env), which is responsible for binding to the CD4 receptor and the CCR5 coreceptor on the surface of target cells.

Identification of Mutations Conferring Reduced Susceptibility to CCR5 Antagonists

Resistance to CCR5 antagonists is most commonly associated with mutations within the V3 loop of the gp120 subunit of the Env protein. nih.govnih.govnih.gov The V3 loop is a critical determinant of coreceptor tropism and interacts directly with the CCR5 receptor. Specific mutations in this region can alter the binding affinity of gp120 to the CCR5 receptor, allowing the virus to utilize the receptor even when it is bound by an antagonist.

While specific mutations conferring resistance to ancriviroc (B1667390) besylate have not been extensively characterized due to its discontinued (B1498344) development, studies of other CCR5 antagonists like maraviroc (B1676071) and vicriviroc (B613818) have identified key resistance-associated mutations. These mutations are often strain-specific and can emerge at various positions within the V3 loop and other regions of gp120. nih.govnih.gov

Table 1: Selected V3 Loop Mutations Associated with Resistance to CCR5 Antagonists

Amino Acid Position Common Mutations Associated CCR5 Antagonist(s)
308 H308P Maraviroc, Vicriviroc
316 A316V Maraviroc
323 I323V Maraviroc
326 S326G Vicriviroc

It is important to note that the development of high-level resistance often requires the accumulation of multiple mutations. nih.gov The specific pattern of mutations can vary depending on the viral subtype and the specific CCR5 antagonist used.

Analysis of Viral Escape Mechanisms under Selective Pressure

Under the selective pressure of a CCR5 antagonist, HIV-1 can employ several escape mechanisms. The most prominent is the evolution of Env glycoproteins that can recognize and utilize the antagonist-bound conformation of the CCR5 receptor. nih.gov This allows the virus to enter the cell even in the presence of the drug.

Another potential, though less common, escape mechanism is a shift in coreceptor usage from CCR5 to CXCR4. nih.gov Viruses that can use CXCR4 for entry are referred to as X4-tropic, and those that can use both are dual-tropic. The emergence of X4-tropic variants is a significant concern as it is often associated with a more rapid disease progression. However, studies have shown that resistance to CCR5 antagonists in many cases does not involve a coreceptor switch.

Cellular and Molecular Determinants of Decreased Compound Efficacy

The effectiveness of CCR5 antagonists can be influenced by various cellular and molecular factors beyond viral mutations.

Alterations in Viral Tropism and Coreceptor Usage

As mentioned, a shift from CCR5 to CXCR4 tropism is a potential mechanism for complete escape from CCR5 antagonists. This is because these drugs are specific to the CCR5 receptor and have no activity against CXCR4-using viruses. Virologic failure in patients treated with CCR5 antagonists can sometimes be due to the outgrowth of pre-existing, undetected X4-tropic viruses. nih.gov

Even in the absence of a complete switch to CXCR4, alterations in the efficiency of CCR5 usage can contribute to reduced susceptibility. Resistant viruses may develop an enhanced ability to bind to the CCR5 receptor, effectively competing with the antagonist.

Role of Efflux Transporters in Compound Resistance

Efflux transporters are membrane proteins that actively pump substrates, including some drugs, out of cells. nih.govnih.gov The ATP-binding cassette (ABC) family of transporters, such as P-glycoprotein (P-gp), are known to contribute to multidrug resistance in cancer and can affect the pharmacokinetics of various medications, including some antiretroviral agents. umkc.edu

The direct role of efflux transporters in resistance to CCR5 antagonists, including ancriviroc besylate, is not well-established. However, it is a plausible mechanism that could contribute to reduced intracellular and cell membrane concentrations of the drug, thereby lowering its efficacy. If a CCR5 antagonist is a substrate for an efflux pump that is highly expressed on target cells, the drug could be actively removed from its site of action, potentially requiring higher concentrations to achieve viral inhibition. Further research is needed to determine the specific contribution of efflux transporters to resistance to this class of drugs.

Strategies for Mitigating or Overcoming Resistance Development

Several strategies can be employed to mitigate the development of resistance to CCR5 antagonists. Combination antiretroviral therapy (cART) is the cornerstone of HIV-1 treatment and is highly effective at suppressing viral replication and reducing the likelihood of resistance emergence. By using drugs with different mechanisms of action, the virus must acquire multiple mutations to escape the effects of the entire regimen, which is a much rarer event.

Tropism testing before initiating treatment with a CCR5 antagonist is crucial to ensure that the patient's viral population is exclusively R5-tropic. This minimizes the risk of treatment failure due to pre-existing X4 or dual-tropic viruses.

Furthermore, the development of next-generation CCR5 antagonists with improved resistance profiles is an ongoing area of research. These efforts focus on designing molecules that bind to different sites on the CCR5 receptor or have a higher barrier to resistance. Understanding the molecular interactions between the virus, the receptor, and the antagonist is key to designing more durable and effective therapies.

Computational Methodologies Applied to Ancriviroc Besylate and Ccr5 Antagonist Research

Molecular Docking and Binding Mode Analysis of Ancriviroc (B1667390) Besylate with CCR5

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for understanding the binding mode of CCR5 antagonists like Ancriviroc besylate and for elucidating the key interactions that stabilize the ligand-receptor complex.

Molecular docking studies, in conjunction with site-directed mutagenesis, have been instrumental in identifying the critical amino acid residues within the CCR5 binding pocket that interact with small molecule antagonists. nih.gov While specific docking studies for this compound are not extensively detailed in publicly available literature, the binding mode can be inferred from studies of other CCR5 antagonists, such as Maraviroc (B1676071), which is known to bind within a transmembrane allosteric pocket. nih.govnih.gov

The binding of these antagonists is characterized by a network of hydrophobic and electrostatic interactions. Key residues that form this binding pocket and are likely crucial for the interaction with this compound include those from several transmembrane (TM) helices. nih.gov For instance, the nitrogen of the tropane (B1204802) group in Maraviroc forms a salt-bridge interaction with Glu283 in TM7, while the carboxamide nitrogen hydrogen bonds with Tyr251 in TM6. nih.gov Other important residues contributing to the hydrophobic cavity include Trp86 (TM2), Tyr108 (TM3), Trp248 (TM6), and Tyr251 (TM6). nih.govnih.gov It is highly probable that this compound engages with a similar constellation of residues within this pocket to achieve its antagonistic effect.

Table 1: Key CCR5 Residues in the Allosteric Binding Pocket

Residue Transmembrane Helix Potential Interaction Type
Trp86 TM2 Hydrophobic
Tyr108 TM3 Hydrophobic, Hydrogen Bonding
Phe109 TM3 Hydrophobic
Phe112 TM3 Hydrophobic
Trp248 TM6 Hydrophobic
Tyr251 TM6 Hydrophobic, Hydrogen Bonding

This table is based on data from studies of other CCR5 antagonists and represents the likely interaction points for this compound.

The binding site for small molecule CCR5 inhibitors like this compound is not the same as the orthosteric site where the natural chemokine ligands (e.g., CCL5) or the HIV-1 gp120 glycoprotein (B1211001) bind. nih.govnih.gov Instead, these compounds act as non-competitive inhibitors by binding to an allosteric site located deep within the transmembrane domain of the receptor. nih.govnih.govmdpi.comresearchgate.net This binding induces a conformational change in the receptor that prevents the necessary structural rearrangements for viral entry and chemokine signaling. nih.gov

The identification of this allosteric pocket was a significant breakthrough, largely facilitated by computational modeling and mutagenesis studies. nih.gov The crystal structure of CCR5 in complex with Maraviroc confirmed the location of this pocket, providing a structural basis for understanding the mechanism of allosteric inhibition. nih.gov This knowledge is critical for the rational design of new allosteric modulators of CCR5 with improved pharmacological properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for CCR5 Antagonists

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the potency of new compounds and for identifying the key physicochemical properties that influence their activity.

While specific QSAR models for this compound analogs are not widely published, numerous studies have successfully developed predictive QSAR models for various classes of CCR5 antagonists. nih.govmdpi.comtandfonline.com These models are typically built using a training set of compounds with known inhibitory activities. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN) are employed to derive a mathematical equation that correlates structural descriptors with biological activity. tandfonline.comresearchgate.net

A well-validated QSAR model can then be used to predict the potency of newly designed analogs of this compound before their synthesis, thereby saving time and resources. nih.gov For example, a 3D-QSAR model for a series of CCR5 antagonists showed a high cross-validated r-squared value, indicating good predictive power. nih.gov Such models can guide the modification of the this compound scaffold to enhance its CCR5 antagonistic activity.

QSAR studies on CCR5 antagonists have identified several physicochemical descriptors that are critical for their inhibitory activity. mdpi.comatlantis-press.com These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties.

Steric Factors: The size and shape of the molecule and its substituents play a significant role in the binding affinity to the CCR5 receptor. mdpi.com Descriptors related to molecular volume and surface area are often important in QSAR models.

Electronic Properties: The distribution of charges within the molecule, as described by parameters like dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can influence interactions with polar residues in the binding pocket. atlantis-press.com

Hydrophobicity: The lipophilicity of the compound, often represented by the partition coefficient (logP), is crucial for its ability to partition into the cell membrane and access the transmembrane binding site.

Table 2: Common Physicochemical Descriptors in CCR5 Antagonist QSAR Models

Descriptor Class Example Descriptors Influence on Activity
Steric Molar Refractivity (MR), Molecular Volume Optimal size and shape are required for fitting into the binding pocket.
Electronic Dipole Moment, HOMO/LUMO Energies Governs electrostatic and hydrogen bonding interactions.
Hydrophobic Partition Coefficient (logP), Solvent Accessible Surface Area (SASA) Influences membrane permeability and hydrophobic interactions within the binding site.

This table provides a generalized overview of descriptors found to be important in QSAR studies of CCR5 antagonists.

Pharmacophore Modeling for De Novo CCR5 Antagonist Discovery

Pharmacophore modeling is a powerful computational approach used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor and elicit a biological response. scirp.orgnih.gov This technique is particularly useful for the de novo design of novel ligands or for virtual screening of large compound libraries to identify new hits. scirp.orgnih.gov

A pharmacophore model for CCR5 antagonists typically consists of a set of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings, arranged in a specific spatial orientation. nih.govwikipedia.org These models can be generated based on the structure of a known ligand-receptor complex (structure-based) or from a set of active molecules (ligand-based). scirp.orgnih.gov

Once a validated pharmacophore model is developed, it can be used as a 3D query to search chemical databases for molecules that match the required features and geometry. nih.gov This approach has been successfully used to identify novel scaffolds for CCR5 antagonists, demonstrating its utility in expanding the chemical space for this important therapeutic target. mdpi.comscirp.org The integration of pharmacophore modeling with other computational techniques like molecular docking and QSAR can further refine the drug discovery process, leading to the identification of potent and selective CCR5 antagonists. nih.gov

Generation of Pharmacophore Hypotheses for CCR5 Antagonism

The development of C-C chemokine receptor 5 (CCR5) antagonists, a class of HIV entry inhibitors, has been significantly advanced by computational techniques, particularly pharmacophore modeling. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For CCR5 antagonism, these models are constructed based on the structural characteristics of known active inhibitors, including compounds like Ancriviroc, Maraviroc, Aplaviroc, and Vicriviroc (B613818). nih.govscirp.org

The generation of a predictive pharmacophore hypothesis for CCR5 antagonists typically involves identifying common chemical features among a diverse set of potent inhibitors. wikipedia.org A widely accepted hypothesis for piperidine- and piperazine-based CCR5 antagonists consists of five principal features: two hydrogen bond acceptors and three hydrophobic groups. wikipedia.org This model is developed by aligning the structures of known antagonists and abstracting the shared functionalities crucial for binding to the CCR5 receptor.

The process involves:

Selection of a Training Set: A group of structurally diverse molecules with known high binding affinity or inhibitory activity against CCR5 (e.g., Ancriviroc, Maraviroc, INCB-9471) is selected. scirp.org

Conformational Analysis: The possible low-energy conformations of each molecule in the training set are generated.

Feature Identification: Common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups are identified.

Model Generation and Validation: A computational algorithm generates hypothetical pharmacophore models by aligning the features of the training set molecules. These models are then scored and validated using a "decoy set" of inactive or weakly active compounds to ensure the model can distinguish between active and inactive molecules. The best model is one that accurately identifies highly active compounds. scirp.orgwikipedia.org

This validated pharmacophore hypothesis serves as a 3D query for subsequent computational studies, guiding the search for new and structurally distinct CCR5 inhibitors. nih.gov

Table 1: Common Pharmacophore Features for CCR5 Antagonism

Feature Type Number of Features Role in Binding
Hydrogen Bond Acceptor 2 Forms crucial hydrogen bonds with amino acid residues in the CCR5 binding pocket.
Hydrophobic Group 3 Engages in van der Waals and hydrophobic interactions within the receptor's transmembrane domain.

Virtual Screening and Lead Identification Based on this compound Features

Virtual screening is a computational methodology used to search large libraries of chemical compounds to identify molecules that are likely to bind to a drug target, such as the CCR5 receptor. nih.govresearchgate.net When based on the features of a known antagonist like this compound, the process leverages the pharmacophore model described previously. The goal is to discover novel chemical scaffolds that possess the same essential binding features as Ancriviroc and other potent CCR5 antagonists but have different core structures.

The virtual screening workflow typically includes these steps:

Database Preparation: Large chemical databases, such as ZINC, Asinex, Specs, and InterBioScreen, containing millions of compounds, are prepared for screening. researchgate.netmdpi.com This often involves filtering the compounds based on drug-like properties, such as Lipinski's rule of five, to remove molecules with poor pharmacokinetic potential. mdpi.come3s-conferences.org

Pharmacophore-Based Screening: The validated five-point pharmacophore hypothesis for CCR5 antagonism is used as a 3D search query. The screening software rapidly evaluates each compound in the database, checking if its atoms can be spatially arranged to match the pharmacophore features (the two hydrogen bond acceptors and three hydrophobic groups). mdpi.com

Hit Filtering and Prioritization: Compounds that successfully map onto the pharmacophore model are identified as "hits." nih.gov These hits are then often subjected to further filtering, for instance, by applying additional criteria like molecular docking scores, to rank them based on their predicted binding affinity to the CCR5 receptor. nih.govresearchgate.net This process significantly narrows down the number of compounds for experimental testing, making the lead discovery process more efficient and cost-effective compared to traditional high-throughput screening. researchgate.net

By using the key binding features of this compound as a template, virtual screening facilitates the identification of structurally diverse lead compounds that can be further optimized into next-generation CCR5 antagonists. digitellinc.com

Molecular Dynamics Simulations for Characterizing Receptor-Ligand Complex Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. escholarship.org In the context of this compound and CCR5 research, MD simulations provide detailed insights into the stability and dynamics of the receptor-ligand complex. nih.govnih.gov After a potential antagonist like Ancriviroc is docked into a model of the CCR5 receptor, MD simulations can predict how the complex will behave in a simulated physiological environment. researchgate.net

The primary objectives of performing MD simulations on an Ancriviroc-CCR5 complex are:

To Assess Binding Stability: Simulations can track the position and orientation of Ancriviroc within the CCR5 binding pocket over a set period (typically nanoseconds to microseconds). escholarship.orgresearchgate.net A stable binding is indicated if the ligand remains in the binding pocket without significant conformational changes or dissociation.

To Characterize Key Interactions: MD simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between Ancriviroc and specific amino acid residues of the CCR5 receptor (e.g., Trp86, Tyr108, Glu283). mdpi.comatlantis-press.com The persistence of these interactions throughout the simulation confirms their importance for binding affinity.

By simulating the dynamic behavior of the Ancriviroc-CCR5 complex, researchers can gain a deeper understanding of the molecular basis of its inhibitory action. plos.org These insights are invaluable for validating binding modes predicted by molecular docking and for guiding the rational design of new derivatives with improved stability and affinity. nih.gov

Future Research Directions and Unexplored Potential of Ccr5 Antagonists

Re-evaluation of Ancriviroc (B1667390) Besylate as a Chemical Probe in Basic Research

A chemical probe is a small molecule used to study and manipulate a biological target, such as a protein, to understand its function. nih.gov High-quality chemical probes are crucial for validating the therapeutic potential of a target. Ancriviroc besylate, originally developed as an anti-HIV therapeutic, possesses characteristics that merit its re-evaluation as a chemical probe for investigating CCR5 biology. guidetoimmunopharmacology.org As an orally available small-molecule antagonist of CCR5, it can be used in various experimental systems to block the receptor's function and observe the downstream consequences. guidetoimmunopharmacology.org

The value of this compound as a research tool lies in its ability to help elucidate the nuanced roles of CCR5 beyond its function as an HIV co-receptor. CCR5 is involved in immune surveillance, inflammatory responses, and the trafficking of immune cells like T-lymphocytes and macrophages. nih.govyoutube.com By selectively blocking CCR5 with this compound in preclinical models, researchers can dissect the receptor's contribution to various physiological and pathological processes. For instance, though clinical trials of Ancriviroc and other CCR5 antagonists for rheumatoid arthritis were discouraging, the use of these compounds in a research context can still provide valuable insights into the specific inflammatory pathways where CCR5 is or is not a critical component. guidetoimmunopharmacology.org This process of clarifying a target's role is a primary function of a chemical probe, helping to guide future drug development efforts toward more promising therapeutic areas. nih.gov

Structural Modifications for Potential Application in Other Therapeutic Areas

The development of the first generation of CCR5 antagonists, including Maraviroc (B1676071), Aplaviroc, and Vicriviroc (B613818), has provided a deep understanding of the structure-activity relationships (SAR) required for potent CCR5 blockade. wikipedia.orgnih.govmdpi.com This knowledge is now being leveraged to design new molecules with tailored properties for applications beyond HIV, such as in cancer and inflammatory diseases. patsnap.comscirp.org The core structure of these antagonists binds to a hydrophobic pocket formed by the transmembrane helices of the CCR5 receptor, preventing the conformational changes necessary for HIV entry. wikipedia.org

Structural modifications to existing scaffolds, like that of Ancriviroc, could lead to next-generation compounds with improved selectivity or novel functions. For example, modifying key pharmacophore elements—typically two hydrogen bond acceptors and three hydrophobic groups—can alter a compound's affinity and selectivity profile. wikipedia.org A notable example of this strategy is the development of Cenicriviroc, a dual antagonist of both CCR5 and CCR2, which is being investigated for non-alcoholic steatohepatitis. nih.govtandfonline.com This dual activity was achieved through structural modifications that allow the molecule to interact effectively with both receptors.

Furthermore, research has shown that even minor atomic changes can significantly impact a compound's properties, including its metabolic profile and kinase selectivity. nih.gov By applying these principles, the this compound scaffold could be systematically modified to enhance its potency against cancer-related CCR5 signaling or to improve its pharmacokinetic properties for treating chronic inflammatory conditions. Recent studies have identified CCR5's role in promoting the metastasis of breast and prostate cancers, opening a significant new therapeutic avenue for CCR5 inhibitors. scirp.orgyoutube.com

Table 1: Comparison of Select CCR5 Antagonists and Their Developmental Focus
CompoundPrimary Target(s)Initial Therapeutic FocusPotential/Exploratory Therapeutic Areas
MaravirocCCR5HIV Infection nih.govCancer, COVID-19, Neurodegenerative Diseases patsnap.comnih.gov
This compoundCCR5HIV Infection guidetoimmunopharmacology.orgRheumatoid Arthritis (investigated) guidetoimmunopharmacology.org
AplavirocCCR5HIV Infection wikipedia.orgN/A (Development Halted)
VicrivirocCCR5HIV Infection scirp.orgN/A (Development Halted)
CenicrivirocCCR5 / CCR2HIV Infection tandfonline.comNonalcoholic Steatohepatitis (NASH) patsnap.com

Integration of Advanced Computational and Experimental Techniques for CCR5 Drug Design

The design of novel CCR5 antagonists is increasingly driven by a powerful synergy between computational and experimental methods. mdpi.com The publication of the crystal structure of the CCR5 receptor in a complex with Maraviroc was a landmark achievement that enabled highly accurate structure-based drug design. scirp.org This structural information allows researchers to visualize the precise interactions between a ligand and the receptor at an atomic level.

A variety of computational tools are now routinely integrated into the drug discovery pipeline. nih.gov Techniques such as homology modeling, virtual screening, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) analysis accelerate the identification and optimization of new lead compounds. nih.govnih.gov Virtual screening, for instance, allows for the rapid computational assessment of vast chemical libraries to find molecules that are likely to bind to the CCR5 target site. acs.org Following identification, MD simulations can predict how a compound will behave within the binding pocket over time, providing insights into the stability of the interaction. nih.gov These in silico methods significantly reduce the time and resources required compared to traditional high-throughput screening. nih.gov

These computational approaches are validated and refined through experimental techniques. Mutagenesis studies, where specific amino acids in the receptor are altered, can confirm the key residues involved in ligand binding that were predicted by computational models. researchgate.net This iterative cycle of computational design, chemical synthesis, and biological testing creates a robust framework for developing novel CCR5 inhibitors with desired properties. frontiersin.orgconicet.gov.ar

Table 2: Advanced Techniques in CCR5 Drug Design
TechniqueDescriptionApplication in CCR5 Drug Design
Structure-Based Virtual ScreeningComputational screening of large compound libraries against the 3D structure of the target protein.Identifies novel chemical scaffolds that can bind to the CCR5 allosteric pocket. scirp.orgnih.gov
Molecular Dynamics (MD) SimulationsComputer simulation method for analyzing the physical movements of atoms and molecules.Investigates the stability of the ligand-receptor complex and clarifies detailed binding interactions. nih.gov
3D-QSAR Analysis(Quantitative Structure-Activity Relationship) Correlates the 3D properties of molecules with their biological activity.Builds predictive models to guide the design of new antagonists with enhanced potency. nih.govnih.gov
Pharmacophore ModelingIdentifies the essential 3D arrangement of functional groups necessary for biological activity.Creates a template for designing new molecules with the correct features to bind CCR5. wikipedia.orgacs.org
Site-Directed MutagenesisAn experimental technique to create specific mutations in a DNA sequence.Validates the importance of specific amino acid residues in the CCR5 binding pocket predicted by computational models. researchgate.net

Exploration of Novel CCR5 Biology and its Implications for Drug Development

The understanding of CCR5's biological role has expanded dramatically since its identification as a key co-receptor for HIV. nih.gov It is now recognized as a pleiotropic receptor with functions in various physiological and pathological states, presenting new opportunities for therapeutic intervention. nih.gov CCR5 plays a significant role in orchestrating cellular immunity and directing the migration of immune cells to sites of inflammation. nih.govnih.gov

This expanded understanding of CCR5 biology has direct implications for drug development. The discovery that CCR5 is overexpressed in several types of cancer and contributes to tumor metastasis has spurred clinical interest in repurposing CCR5 antagonists as anti-cancer agents. scirp.orgnih.gov Similarly, the involvement of CCR5 in neuro-inflammation suggests its potential as a target for neurodegenerative diseases. patsnap.com

Furthermore, the natural resistance to HIV infection observed in individuals with the CCR5-Δ32 genetic mutation provided the foundational proof-of-concept for CCR5 antagonism. wikipedia.orgwikipedia.org This mutation results in a nonfunctional receptor, preventing viral entry. wikipedia.org Studying the broader physiological effects in individuals with this mutation can offer clues about the long-term consequences and potential side effects of CCR5 blockade, as well as reveal other biological pathways where CCR5 is critically involved. As research continues to uncover the complex biology of the CCR5 receptor, the potential therapeutic applications for well-characterized antagonists like this compound and its derivatives will likely continue to grow. nih.govnih.gov

Q & A

Q. What analytical methods are recommended for quantifying Ancriviroc besylate in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust method for quantifying besylate salts. Key parameters include a mobile phase of sodium acetate buffer (pH 4.0) and acetonitrile (30:70 v/v), with UV detection at 240–260 nm. Validate the method per ICH guidelines, ensuring linearity (e.g., correlation coefficient >0.999) and precision (%RSD <2 in intra-/inter-day studies). Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can assess stability .

Q. How should researchers design stability studies for this compound under stress conditions?

Conduct forced degradation experiments using:

  • Acidic/basic hydrolysis : 0.1–1M HCl/NaOH at 60–80°C for 24–48 hours.
  • Oxidative stress : 3–30% H₂O₂ at room temperature.
  • Thermal stress : 40–80°C for 1–4 weeks.
  • Photolysis : Exposure to UV light (e.g., 365 nm) for 48 hours. Monitor degradation products via RP-HPLC and confirm structural changes using mass spectrometry. Note that besylate salts often show higher degradation in oxidative and photolytic conditions compared to thermal stress .

Q. What spectroscopic techniques are essential for characterizing this compound’s purity and structure?

Use:

  • FT-IR : Confirm functional groups (e.g., sulfonic acid group in besylate).
  • ¹H/¹³C NMR : Verify molecular structure and purity.
  • Mass spectrometry (MS) : Identify molecular ions and fragmentation patterns. Compare results with reference standards and published data for known besylate derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across preclinical models?

  • Address species-specific metabolism : Compare CYP450 enzyme activity in animal models (e.g., rats vs. humans).
  • Control variables : Standardize dosing regimens, formulation excipients, and sampling intervals.
  • Use compartmental modeling : Analyze bioavailability and half-life discrepancies. Cross-validate findings using in vitro assays (e.g., hepatocyte metabolism studies) and in vivo imaging .

Q. What experimental design considerations are critical for evaluating this compound’s efficacy in neuropathic pain models?

  • Model selection : Use validated rodent models (e.g., chronic constriction injury for peripheral neuropathy).
  • Dosage rationale : Base doses on receptor affinity (e.g., calcium channel blockade IC₅₀ values) and prior pharmacokinetic data.
  • Blinding and controls : Include vehicle and positive controls (e.g., gabapentin).
  • Endpoint selection : Measure mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test). Ensure compliance with ARRIVE guidelines for reproducibility .

Q. How should researchers analyze conflicting in vitro vs. in vivo data on this compound’s mechanism of action?

  • Triangulate methods : Combine patch-clamp electrophysiology (in vitro) with behavioral assays (in vivo).
  • Assess tissue penetration : Measure drug concentrations in target tissues (e.g., dorsal root ganglia) via LC-MS/MS.
  • Evaluate off-target effects : Use RNA-seq or proteomics to identify unintended pathways. Discuss limitations (e.g., dose extrapolation, model relevance) in the context of human physiology .

Q. What statistical approaches are optimal for handling heteroscedasticity in dose-response studies of this compound?

  • Transform data : Apply log or Box-Cox transformations to stabilize variance.
  • Use weighted regression : Assign weights inversely proportional to variance at each dose level.
  • Non-parametric tests : Employ Kruskal-Wallis for non-normal distributions. Report effect sizes and confidence intervals to avoid overreliance on p-values .

Methodological Best Practices

Q. How to ensure reproducibility when synthesizing this compound?

  • Document synthetic steps : Include reaction temperature, solvent purity, and catalyst ratios.
  • Characterize intermediates : Provide NMR/HRMS data for all novel compounds.
  • Publish spectra : Submit raw spectral data as supplementary material. Follow Beilstein Journal guidelines for experimental reporting .

Q. What strategies mitigate bias in preclinical studies of this compound?

  • Randomization : Use block randomization for animal group assignments.
  • Blinding : Ensure data collectors and analysts are blinded to treatment groups.
  • Pre-register protocols : Share study designs on platforms like OSF or ClinicalTrials.gov . Address potential conflicts of interest (e.g., funding sources) transparently .

Q. How to contextualize this compound’s therapeutic potential within existing literature?

  • Systematic reviews : Compare efficacy/safety profiles with other calcium channel blockers (e.g., mirogabalin besylate).
  • Meta-analysis : Pool data from studies with comparable endpoints.
  • Gap analysis : Highlight understudied areas (e.g., long-term safety in comorbid populations).
    Cite both supporting and contradictory findings to maintain academic rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.